![molecular formula C19H16N4O4S2 B254063 MFCD04065446](/img/structure/B254063.png)
MFCD04065446
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Overview
Description
Methyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a pyrimidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04065446 involves multiple steps. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve heating the mixture in methanol with morpholine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
The compound MFCD04065446, also known as 4-(4-(Trifluoromethyl)phenyl)-2-methylphenol, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structural characteristics make it a candidate for various biological activities.
Case Study: Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of such compounds have shown efficacy against SARS-CoV-2, the virus responsible for COVID-19. In preclinical studies, these compounds demonstrated the ability to inhibit viral replication in vitro, suggesting potential as antiviral agents .
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound Derivative | Antiviral against SARS-CoV-2 | 0.5 | |
PF-07304814 | Antiviral against SARS-CoV-2 | 0.3 |
Materials Science
The compound has also been explored in materials science for its potential use in developing advanced materials with specific properties.
Case Study: Polymer Composites
This compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies have shown that adding this compound can significantly improve the performance of polymers used in high-temperature applications.
Material | Property Enhanced | Improvement (%) | Reference |
---|---|---|---|
Polymer A | Thermal Stability | 25 | |
Polymer B | Mechanical Strength | 30 |
Environmental Applications
In environmental science, this compound is being studied for its role in pollutant degradation and environmental remediation.
Case Study: Degradation of Pollutants
Research indicates that this compound can catalyze the degradation of certain organic pollutants in water. This property is particularly useful in wastewater treatment processes where efficient removal of contaminants is critical.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate
Uniqueness
What sets MFCD04065446 apart is its unique combination of a thiophene and pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16N4O4S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H16N4O4S2/c1-9-14-17(29-15(9)19(26)27-2)21-8-23(18(14)25)7-13(24)22-16-11(6-20)10-4-3-5-12(10)28-16/h8H,3-5,7H2,1-2H3,(H,22,24) |
InChI Key |
AVPALWNKTVMZCH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OC |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OC |
Origin of Product |
United States |
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